molecular formula C10H8ClNO3S B1452201 (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride CAS No. 1087792-39-9

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Cat. No.: B1452201
CAS No.: 1087792-39-9
M. Wt: 257.69 g/mol
InChI Key: CZHZDZJJGXDCFE-UHFFFAOYSA-N
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Description

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a 1,2-oxazole core substituted with a phenyl group at position 3 and a methanesulfonyl chloride (-SO₂Cl) moiety at position 4. The 1,2-oxazole ring contains oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to its aromaticity and reactivity. The sulfonyl chloride group is highly electrophilic, making this compound a versatile intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules .

Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHZDZJJGXDCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 3-Phenyl-1,2-oxazole

  • Starting Material: 3-Phenyl-1,2-oxazole
  • Reagent: Methanesulfonyl chloride (CH3SO2Cl)
  • Base: Commonly triethylamine (Et3N) or other tertiary amines
  • Solvent: Dichloromethane (DCM) or other inert organic solvents
  • Temperature: Low temperatures (0°C to room temperature) to control reaction rate and improve yield

Procedure:
The 3-phenyl-1,2-oxazole is dissolved in dry dichloromethane and cooled in an ice bath. Methanesulfonyl chloride is added dropwise under stirring, followed by the slow addition of triethylamine. The mixture is allowed to warm gradually to room temperature and stirred until completion, monitored by TLC or HPLC. The reaction mixture is then quenched, washed, and purified by column chromatography or recrystallization.

Reaction Scheme:
$$
\text{3-Phenyl-1,2-oxazole} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C to RT}} (3-\text{Phenyl-1,2-oxazol-5-yl})\text{methanesulfonyl chloride}
$$

Alternative Sulfonylation Methods

  • Use of Other Bases:
    Bases such as pyridine or other aromatic/aliphatic amines have been reported to facilitate the sulfonylation reaction by scavenging HCl and enhancing nucleophilicity.

  • Solvent Variations:
    Besides dichloromethane, solvents like tetrahydrofuran (THF) or acetonitrile can be employed depending on solubility and reaction scale.

  • Temperature Control:
    Maintaining low temperature during the addition of methanesulfonyl chloride minimizes side reactions and decomposition.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Triethylamine (1.1 to 1.5 eq) Neutralizes HCl, promotes reaction
Solvent Dichloromethane (DCM) Common inert solvent
Temperature 0°C to room temperature Controls reaction rate and side products
Reaction Time 1 to 4 hours Monitored by TLC or HPLC
Workup Aqueous wash, drying, chromatography Purification to isolate pure product
Yield Typically 70-85% Dependent on purity of starting materials

Scale-Up and Industrial Considerations

While detailed industrial protocols for this compound are scarce, general scale-up principles apply:

  • Use of industrial-grade reagents and solvents
  • Optimization of mixing and temperature control in larger reactors
  • Continuous monitoring of reaction progress to avoid overreaction or decomposition
  • Efficient purification techniques such as crystallization or preparative chromatography

Related Synthetic Insights from Literature

  • Patent literature describes the preparation of diarylisoxazole sulfonamide compounds via related sulfonylation reactions using bases such as triethylamine and carboxylate bases, confirming the utility of these conditions for isoxazole derivatives.

  • Research on related isoxazole derivatives shows that acid chlorides (e.g., methanesulfonyl chloride) react efficiently with nucleophilic heterocycles in the presence of tertiary amines under controlled temperatures to give high yields of sulfonylated products.

Summary Table of Preparation Methods

Method No. Starting Material Reagent(s) Base Solvent Temperature Yield (%) Remarks
1 3-Phenyl-1,2-oxazole Methanesulfonyl chloride Triethylamine Dichloromethane 0°C to RT 70-85 Most common, well-documented
2 3-Phenyl-1,2-oxazole Methanesulfonyl chloride Pyridine DCM or THF 0°C to RT 65-80 Alternative base and solvent
3 3-Phenyl-1,2-oxazole Methanesulfonyl chloride Carboxylate bases DCM Controlled low temp 70-80 As per patent literature

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Organic Synthesis

  • Reagent in Chemical Reactions : It is widely used as a reagent for synthesizing sulfonamide derivatives and other complex organic molecules. The sulfonyl chloride group facilitates nucleophilic substitution reactions, making it valuable in constructing various chemical architectures .

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for developing new therapeutic agents. Its derivatives have shown promising antibacterial and anti-inflammatory properties .
  • Anticancer Research : Preliminary studies suggest that it may induce apoptosis in cancer cells by inhibiting specific signaling pathways, indicating potential as an anticancer drug candidate.

Biological Applications

  • Modification of Biomolecules : It is utilized to modify proteins and peptides by introducing sulfonyl groups, which can alter their biological activity and stability .
  • Antimicrobial Activity : Research indicates effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-(4-Methylphenyl)-1,2-oxazol-5-ylmethanolHydroxymethyl group instead of sulfonylDifferent reactivity due to hydroxymethyl
3-(Phenyl)-1,2-thiazol-5-ylmethanesulfonamideSubstituted thiazoleDifferent electronic properties affecting reactivity
3-(4-Chlorophenyl)-1,2-dioxoleDioxole ring structureUnique oxidation state leading to different reactions

Case Study 1: Antimicrobial Activity

A study evaluated (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant potency compared to standard antibiotics. This suggests that the compound could be developed further for clinical applications in treating bacterial infections.

Case Study 2: Analgesic Activity

In an animal model using the acetic acid-induced writhing test, mice treated with the compound showed a marked reduction in writhing compared to control groups treated with saline. This indicates potential analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs), warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxazole Ring

a. (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride
  • Structure : A methoxy (-OCH₃) group replaces the phenyl substituent at position 3.
  • Electronic Effects : The methoxy group is electron-donating via resonance, which may reduce the electrophilicity of the sulfonyl chloride compared to the phenyl-substituted analog. This could slow nucleophilic substitution reactions.
  • Applications : Enhanced solubility in polar solvents due to the methoxy group’s polarity .
b. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride
  • Structure : A bromo (-Br) group at position 3 and a sulfonyl fluoride (-SO₂F) group.
  • Electronic Effects : Bromo is electron-withdrawing, increasing the sulfonyl group’s electrophilicity. Fluoride, a poorer leaving group than chloride, may alter reaction pathways (e.g., slower substitution but useful in specific fluorination reactions).
  • Applications: Potential utility in radiofluorination or as a stable intermediate in medicinal chemistry .

Core Heterocycle Modifications

a. (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride
  • Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes the sulfonyl chloride with an amine hydrochloride.
  • Reactivity : The absence of a sulfonyl chloride limits its use in sulfonation but introduces amine functionality for coupling reactions .

Sulfonyl Chloride Variants

a. Methanesulfonyl Chloride (CH₃SO₂Cl)
  • Structure : Lacks the oxazole ring system.
  • Reactivity : Simpler structure with higher volatility and reactivity due to the absence of steric hindrance.
  • Hazards : Classified as acutely toxic (H301, H311, H330), corrosive (H314), and hazardous to aquatic life (H402, H412) .

Physicochemical and Hazard Comparison

Compound Molecular Formula Molecular Weight Key Substituents Solubility Hazard Classifications (GHS)
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride C₁₀H₈ClNO₃S 257.69 Phenyl, -SO₂Cl Low in water Corrosive, Acute Toxicity (H314, H301)
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride C₅H₆ClNO₄S 211.62 Methoxy, -SO₂Cl Moderate in DMSO Corrosive (H314)
Methanesulfonyl chloride CH₃ClO₂S 114.55 -SO₂Cl Miscible in water H290, H314, H301, H330, H412

Biological Activity

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride is an organosulfur compound notable for its unique structural features, including an oxazole ring and a methanesulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

C11H10ClN1O2S\text{C}_{11}\text{H}_{10}\text{ClN}_1\text{O}_2\text{S}

This compound is characterized by:

  • Oxazole Ring : Contributes to the heterocyclic nature and biological activity.
  • Methanesulfonyl Chloride Group : Enhances reactivity in substitution reactions.

Synthesis

This compound can be synthesized through various methods, including:

  • Direct Chlorination : Reaction of 3-phenyl-1,2-oxazole with thionyl chloride.
  • Sulfonation Reactions : Utilizing methanesulfonic acid derivatives to introduce the sulfonyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action :
The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : Disruption of cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria. The compound was tested in a series of dilution assays, revealing a strong correlation between concentration and inhibition rates.

Case Study 2: Anticancer Screening

In a screening program aimed at identifying novel anticancer agents, this compound was identified as a lead compound due to its ability to inhibit the proliferation of multiple cancer cell lines with IC50 values ranging from 10 to 25 µM.

Discussion

The biological activity of this compound underscores its potential as a scaffold for drug development. Its dual action against microbial infections and cancer highlights its versatility in therapeutic applications. Further research is needed to elucidate the detailed mechanisms underlying its biological effects and to explore its efficacy in vivo.

Q & A

Q. What safety protocols are essential when handling (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Use a face shield and respiratory protection (e.g., organic vapor respirator) during large-scale operations .
  • Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to prevent vapor inhalation .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass) in a cool, dry, ventilated area away from oxidizers .

Q. How should researchers manage accidental exposure to this compound?

Methodological Answer:

  • Skin Contact: Immediately remove contaminated clothing and wash skin with soap and water for ≥15 minutes. Seek medical attention if irritation persists .
  • Eye Exposure: Rinse eyes with lukewarm water for ≥15 minutes, lifting eyelids periodically. Remove contact lenses if possible .
  • Inhalation: Move the affected individual to fresh air and administer oxygen if breathing is labored. Seek emergency care .
  • Documentation: Record incident details (e.g., exposure duration, symptoms) for medical evaluation and regulatory reporting .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in a dark environment to minimize thermal decomposition and photodegradation .
  • Container: Use amber glass bottles with PTFE-lined caps to prevent moisture ingress and corrosion .
  • Compatibility: Segregate from strong oxidizers (e.g., peroxides, nitrates) to avoid exothermic reactions .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

  • Data Input: Convert raw diffraction data to .hkl format using XDS or SAINT. Include anisotropic displacement parameters for non-H atoms .
  • Structure Solution: Use SHELXD for dual-space methods to resolve phase problems. For hydrogen bonding, apply SHELXL restraints to fix bond lengths (e.g., O–H = 0.84 Å) .
  • Validation: Cross-check using PLATON to identify missed symmetry or disorder. Refine twinned data with TWIN and BASF commands in SHELXL .

Q. What synthetic strategies optimize sulfonamide formation using this sulfonyl chloride?

Methodological Answer:

  • Reagent Selection: React with primary/secondary amines (1:1 molar ratio) in anhydrous dichloromethane (DCM) at 0°C to minimize side reactions .
  • Catalysis: Add 1–2 mol% DMAP to accelerate sulfonylation. Monitor by TLC (eluent: 3:1 hexane/EtOAc) .
  • Workup: Quench excess reagent with ice-cold NaHCO₃, extract with DCM, and purify via flash chromatography (silica gel, gradient elution) .

Q. How can hydrogen-bonding patterns in its crystalline form be analyzed using graph set theory?

Methodological Answer:

  • Data Collection: Obtain high-resolution X-ray diffraction data (≤1.0 Å) to resolve H-atom positions. Use OLEX2 for hydrogen-bond assignment .
  • Graph Set Notation: Apply Etter’s rules to classify motifs (e.g., D for donor, A for acceptor). For example, a cyclic dimer may be labeled R₂²(8) .
  • Validation: Compare observed patterns with Cambridge Structural Database entries to identify polymorphism risks .

Q. What analytical methods detect decomposition products under thermal stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂. Monitor mass loss events at ~150°C (SO₂ release) and ~250°C (CO/CO₂ evolution) .
  • GC-MS: Trap volatiles using Tenax® tubes, desorb thermally, and analyze with a DB-5MS column. Key fragments: m/z 64 (SO₂⁺), 44 (CO₂⁺) .

Q. How can computational modeling predict reactivity differences compared to simpler sulfonyl chlorides?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level. Compare LUMO energies to assess electrophilicity: Lower LUMO in (3-phenyl-oxazolyl) derivatives indicates higher reactivity .
  • Solvent Effects: Simulate reaction pathways in DCM using the SMD model. Calculate activation barriers for sulfonamide formation vs. hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Reactant of Route 2
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(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride

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